DNA crosslinker 4 (dihydrochloride)
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Overview
Description
DNA crosslinker 4 (dihydrochloride): is a potent DNA minor groove binder. It has shown significant inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7 . This compound is primarily used in anticancer research due to its ability to bind to the minor groove of DNA and inhibit cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 4 (dihydrochloride) involves the preparation of pyridazin-3(2H)-one-based guanidine derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as guanidine hydrochloride . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of DNA crosslinker 4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: DNA crosslinker 4 (dihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of DNA crosslinker 4 (dihydrochloride), which can be further analyzed for their biological activity .
Scientific Research Applications
Chemistry: DNA crosslinker 4 (dihydrochloride) is used in the study of DNA interactions and binding mechanisms. It serves as a model compound for understanding the binding affinity and specificity of DNA minor groove binders .
Biology: In biological research, DNA crosslinker 4 (dihydrochloride) is used to study the effects of DNA binding on cellular processes. It is particularly useful in investigating the mechanisms of DNA damage and repair .
Medicine: The compound is extensively used in anticancer research. It has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for the development of new anticancer therapies .
Industry: In the pharmaceutical industry, DNA crosslinker 4 (dihydrochloride) is used in the development of new drugs targeting DNA. It is also employed in the production of diagnostic tools and assays for detecting DNA-binding compounds .
Mechanism of Action
DNA crosslinker 4 (dihydrochloride) exerts its effects by binding to the minor groove of DNA. This binding interferes with the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . The compound targets specific sequences within the DNA, forming stable complexes that prevent the binding of essential proteins and enzymes . This disruption of DNA processes ultimately leads to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
DNA crosslinker 1 (dihydrochloride): Another potent DNA minor groove binder with similar inhibitory activity against cancer cells.
Psoralen: A photoactivatable DNA crosslinker that forms covalent bonds with DNA upon exposure to UV light.
Uniqueness: DNA crosslinker 4 (dihydrochloride) is unique due to its high binding affinity and specificity for the DNA minor groove. It has shown significant inhibitory activity against multiple cancer cell lines, making it a valuable tool in anticancer research . Compared to other DNA crosslinkers, it offers a balance of potency and selectivity, which is crucial for developing targeted therapies .
Properties
Molecular Formula |
C16H24Cl2N8O |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H |
InChI Key |
PMSABKWLGHMEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1CN=C(N)N)CC2=CC=C(C=C2)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
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